molecular formula C12H6F16O4 B14757048 Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate CAS No. 866-11-5

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate

Cat. No.: B14757048
CAS No.: 866-11-5
M. Wt: 518.15 g/mol
InChI Key: FWEUVFAWFAONTR-UHFFFAOYSA-N
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Description

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate typically involves the esterification of ethanedioic acid (oxalic acid) with 2,2,3,3,4,4,5,5-octafluoropentanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of ethanedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.

    Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the strong C-F bonds.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under elevated temperatures and pressures.

Major Products

    Hydrolysis: Ethanedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.

    Reduction: Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of fluorinated polymers and materials with unique surface properties.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its role in developing imaging agents for diagnostic purposes.

    Industry: Utilized in the production of coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.

Mechanism of Action

The mechanism of action of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate is primarily related to its chemical stability and resistance to degradation. The multiple fluorine atoms create a highly stable structure that resists hydrolysis and oxidation. In biological systems, its biocompatibility and stability make it a suitable candidate for drug delivery and imaging applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated compound used in polymer synthesis.

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related alcohol used as a cosurfactant in nanomaterial synthesis.

    Phosphonic acid, bis(2,2,3,3,4,4,5,5-octafluoropentyl) ester: A similar ester with applications in surface modification.

Uniqueness

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate stands out due to its dual ester functionality, which provides unique reactivity and versatility in chemical synthesis. Its high fluorine content also imparts exceptional thermal and chemical stability, making it suitable for demanding applications in various fields.

Properties

CAS No.

866-11-5

Molecular Formula

C12H6F16O4

Molecular Weight

518.15 g/mol

IUPAC Name

bis(2,2,3,3,4,4,5,5-octafluoropentyl) oxalate

InChI

InChI=1S/C12H6F16O4/c13-5(14)9(21,22)11(25,26)7(17,18)1-31-3(29)4(30)32-2-8(19,20)12(27,28)10(23,24)6(15)16/h5-6H,1-2H2

InChI Key

FWEUVFAWFAONTR-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(=O)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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